3-Bromo-5-(piperidin-2-yl)pyridine

Vue d'ensemble

Description

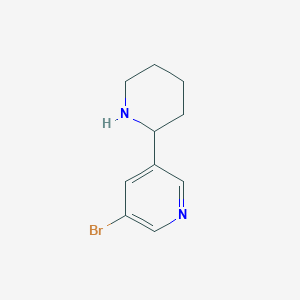

3-Bromo-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound with the molecular formula C10H13BrN2 It consists of a pyridine ring substituted with a bromine atom at the 3-position and a piperidine ring at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine typically involves the bromination of 5-(piperidin-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine or piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dihydropyridine or fully reduced piperidine derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Biology: In biological research, this compound is used to study the structure-activity relationships (SAR) of various bioactive molecules. It can be incorporated into drug-like molecules to investigate their biological properties and potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and piperidine ring can interact with active sites or binding pockets of proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound being studied.

Comparaison Avec Des Composés Similaires

3-Bromo-5-(2-piperidinyl)pyridine: Similar structure with slight variations in the position of the piperidine ring.

3-Bromo-5-(piperidin-1-yl)pyridine: Similar structure with the piperidine ring attached at a different nitrogen position.

3-Bromo-5-(piperidin-3-yl)pyridine: Similar structure with the piperidine ring attached at the 3-position.

Uniqueness: 3-Bromo-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the piperidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for designing molecules with specific properties.

Activité Biologique

3-Bromo-5-(piperidin-2-yl)pyridine, identified by its CAS number 179119-97-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 3-position and a piperidine moiety at the 5-position, which influences its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of 5-(piperidin-2-yl)pyridine derivatives. Various methods have been employed, including electrophilic aromatic substitution reactions and coupling reactions with piperidine derivatives under controlled conditions. The synthetic route can significantly affect the yield and purity of the final product, which is crucial for subsequent biological testing.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the piperidine or pyridine ring can enhance antibacterial efficacy.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Related Compound A | 15.625 | Antistaphylococcal |

| Related Compound B | 62.5 | Antienterococcal |

2. Antiparasitic Activity

Research has shown that modifications in the structure of pyridine derivatives can lead to significant antiparasitic activity. For instance, compounds with piperidine substitutions have demonstrated potent effects against parasites, with EC50 values indicating effective concentrations required for half-maximal inhibition. The structure-activity relationship (SAR) studies reveal that polar functionalities in the piperidine ring can enhance metabolic stability and solubility, thereby improving biological activity.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antiparasitic |

| Compound C | 0.010 | High Potency |

| Compound D | 0.577 | Moderate Potency |

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways in parasites. Studies on similar compounds suggest that they may inhibit protein synthesis or disrupt nucleic acid production in bacteria.

Case Studies

Numerous studies have explored the biological activities of pyridine derivatives similar to this compound:

- Antibacterial Efficacy Study : A study published in MDPI demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity against MRSA, with some compounds showing MIC values as low as 15.625 μg/mL . The study emphasized the importance of structural modifications in enhancing potency.

- Antiparasitic Activity Assessment : Research indicated that certain piperidine-substituted pyridines displayed remarkable antiparasitic activity, with EC50 values significantly lower than those of traditional antiparasitic agents . This highlights the potential for developing new treatments based on these scaffolds.

Propriétés

IUPAC Name |

3-bromo-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOMWRSTHXDLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398064 | |

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179119-97-2 | |

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.